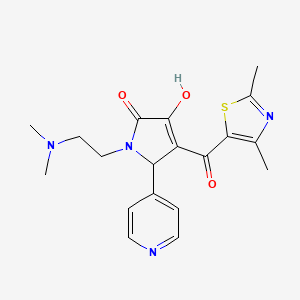

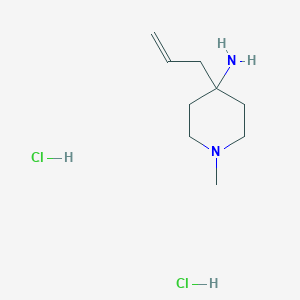

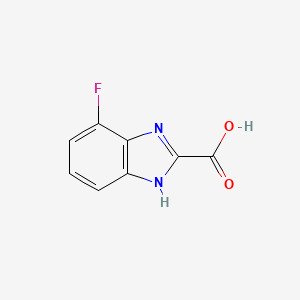

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one involves the reaction of specific precursors under controlled conditions. In one study, methyl o-hydroxybenzoylpyruvate was heated with N,N-dimethylethylenediamine and aromatic aldehydes to yield a series of 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones. These intermediates could then lose water to form 1-aryl-2-[(2-dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones . Another relevant synthesis pathway involves the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, which could potentially be further modified to yield the target compound .

Molecular Structure Analysis

The molecular structure of the compound is not directly discussed in the provided papers. However, the structure can be inferred from the synthesis pathways and the functional groups present in the intermediates and final products. The compound likely features a pyrrol-2-one core, substituted with a dimethylaminoethyl group and a thiazole-derived moiety, as well as a pyridinyl group. The presence of these groups suggests a complex molecular geometry with potential for intramolecular interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that the target compound may undergo similar transformations. For instance, the dehydration reaction observed in the synthesis of 1-aryl-2-[(2-dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones suggests that the target compound could also participate in condensation reactions under the right conditions . Additionally, the transformations of thiazole derivatives into pyridine analogs imply that the thiazole moiety in the target compound could be reactive towards nucleophilic substitution or addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly detailed in the provided papers. However, based on the functional groups present and the related compounds studied, it can be hypothesized that the compound would exhibit properties typical of aromatic heterocycles. This includes moderate to high stability, potential solubility in organic solvents, and the ability to engage in hydrogen bonding due to the presence of a hydroxy group. The dimethylamino group could confer basic properties, while the thiazole and pyridine rings could contribute to the compound's electronic and photophysical properties .

Relevance to Case Studies

Although no direct case studies are mentioned in the provided papers, the synthesis and pharmacological evaluation of related compounds suggest potential applications in medicinal chemistry. For example, a compound synthesized in one of the studies showed significant antiulcer activity, indicating that the target compound might also possess biological activity worth exploring . The structural similarities between the compounds suggest that the target compound could be a candidate for further pharmacological studies, potentially as an inhibitor of biological targets like H+/K(+)-ATPase or others depending on its specific molecular interactions .

Scientific Research Applications

Synthesis and Characterization

- Research on pyrrole derivatives, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, focuses on their synthesis and characterization. These studies often include computational studies to correlate with experimental data, predicting sites and nature of interactions. Such research is foundational for understanding how similar compounds could be synthesized and how their structure affects their properties and potential applications (R. N. Singh et al., 2014).

Fluorescent Probes

- Novel fluorescent probes based on the pyrrole core have been developed for quantitative detection of low levels of carbon dioxide. This application is significant for biological and medical applications, indicating that similar compounds could serve as sensors or markers in various scientific studies (Huan Wang et al., 2015).

Antimicrobial Activity

- Compounds like 5-aryl-4-acyl-1-(N,N-dimethylaminoethyl)-3-hydroxy-3-pyrrolin-2-ones have been synthesized and evaluated for their antimicrobial properties. Such studies suggest potential applications in developing new antimicrobial agents, highlighting the medicinal chemistry aspect of researching these compounds (V. L. Gein et al., 2001).

properties

IUPAC Name |

1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-pyridin-4-yl-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-11-18(27-12(2)21-11)16(24)14-15(13-5-7-20-8-6-13)23(10-9-22(3)4)19(26)17(14)25/h5-8,15,25H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIASVLGXCXGFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=NC=C3)CCN(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]propanamide](/img/structure/B2548181.png)

![N-(2-chloro-4-fluorophenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548182.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide](/img/structure/B2548199.png)

![6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2548203.png)

![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)imidazolidin-2-one](/img/structure/B2548204.png)